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molecular formula C13H15NO3 B8315448 (+-)-1-Benzoyl-5-ethoxy-2-pyrrolidinone CAS No. 136410-00-9

(+-)-1-Benzoyl-5-ethoxy-2-pyrrolidinone

Cat. No. B8315448
M. Wt: 233.26 g/mol
InChI Key: MEBTVDLEAJRUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04948804

Procedure details

12 g of benzoyl chloride is added to a solution of 11 g of 5-ethoxy pyrrolidin-2-one in 64 cm3 of pyridine cooled to -5° C., with agitation for 8 hours at 0° C. After 16 hours at rest, agitation is resumed for 8 hours at ambient temperature followed by dilution with 500 cm3 of water and extraction with chloroform. The solvent is then evaporated and the residue is chromatographed on silica (eluent: benzene-ethyl acetate 5-2). Then the solvent is evaporated and the residue is distilled under 0.5 mm Hg. The product obtained is washed with an aqueous solution of sodium bicarbonate, extracted with chloroform, then the solvent is evaporated. 2.1 g of expected product is obtained. m.p. =53°-55° C., isolated from petroleum ether. The sample for analysis was distilled at 130°-135° C. under 0.5 mm Hg.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:10]([O:12][CH:13]1[NH:17][C:16](=[O:18])[CH2:15][CH2:14]1)[CH3:11]>N1C=CC=CC=1>[C:1]([N:17]1[CH:13]([O:12][CH2:10][CH3:11])[CH2:14][CH2:15][C:16]1=[O:18])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
11 g
Type
reactant
Smiles
C(C)OC1CCC(N1)=O
Name
Quantity
64 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by dilution with 500 cm3 of water and extraction with chloroform
CUSTOM
Type
CUSTOM
Details
The solvent is then evaporated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica (eluent: benzene-ethyl acetate 5-2)
CUSTOM
Type
CUSTOM
Details
Then the solvent is evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under 0.5 mm Hg
CUSTOM
Type
CUSTOM
Details
The product obtained
WASH
Type
WASH
Details
is washed with an aqueous solution of sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1C(CCC1OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 10.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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